![molecular formula C12H7ClN2S B2890899 4-Chloro-2-thien-3-ylquinazoline CAS No. 924068-56-4](/img/structure/B2890899.png)
4-Chloro-2-thien-3-ylquinazoline
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Overview
Description
4-Chloro-2-thien-3-ylquinazoline is a chemical compound with the molecular formula C12H7ClN2S . It is a type of quinazoline, a class of organic compounds that are important in medicinal chemistry due to their wide range of biological properties .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a topic of interest in recent years. A green synthesis method using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper has been reported . Additionally, research has been conducted on the synthesis of new quinazolinone derivatives with potent antimicrobial activity .Molecular Structure Analysis
The structure of quinazolines is significant in medicinal chemistry. Substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitutions (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve antimicrobial activities .Scientific Research Applications
Antimalarial Applications
4-Chloro-2-thien-3-ylquinazoline could potentially be used in the development of antimalarial drugs . The quinazolinone structure, which is a part of 4-Chloro-2-thien-3-ylquinazoline, has been found to have broad applications in antimalarial treatments .
Antitumor Applications
This compound could also be used in the development of antitumor drugs . The quinazolinone structure has been found to have significant applications in antitumor treatments .
Anticonvulsant Applications
4-Chloro-2-thien-3-ylquinazoline could potentially be used in the development of anticonvulsant drugs . The quinazolinone structure has been found to have broad applications in anticonvulsant treatments .
Fungicidal Applications
This compound could also be used in the development of fungicidal drugs . The quinazolinone structure has been found to have significant applications in fungicidal treatments .
Antimicrobial Applications
4-Chloro-2-thien-3-ylquinazoline could potentially be used in the development of antimicrobial drugs . The quinazolinone structure has been found to have broad applications in antimicrobial treatments .
Anti-inflammatory Applications
This compound could also be used in the development of anti-inflammatory drugs . The quinazolinone structure has been found to have significant applications in anti-inflammatory treatments .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to target various proteins and enzymes, playing a significant role in numerous biological processes .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazoline derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability .
Result of Action
Quinazoline derivatives are known to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Future Directions
Quinazoline derivatives, including 4-Chloro-2-thien-3-ylquinazoline, have potential for future research and development. They have shown promise in various applications, including as luminescent materials and bioimaging . Furthermore, the development of more potent and/or selective inhibitors based on the quinazoline structure is a potential future direction .
properties
IUPAC Name |
4-chloro-2-thiophen-3-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-11-9-3-1-2-4-10(9)14-12(15-11)8-5-6-16-7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTIZFGLNIBYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924068-56-4 |
Source
|
Record name | 4-chloro-2-(thiophen-3-yl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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